molecular formula C23H30F2N2O B4995893 (4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine

(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine

Cat. No. B4995893
M. Wt: 388.5 g/mol
InChI Key: JELQBJGXSHDOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine, also known as FUB-PB22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the class of indole-derived synthetic cannabinoids and has been reported to have high affinity for the CB1 and CB2 receptors.

Mechanism of Action

(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine acts as a potent agonist of the CB1 and CB2 receptors, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes such as pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
This compound has been reported to have a range of biochemical and physiological effects, including analgesia, hypothermia, and decreased locomotor activity. It has also been reported to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine has several advantages as a research tool, including its high affinity for the CB1 and CB2 receptors, which allows for the study of the physiological effects of synthetic cannabinoids. However, its use is limited by its high potency and potential for abuse, which requires strict safety protocols to be in place.

Future Directions

Future research on (4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine could focus on the development of more selective agonists of the CB1 and CB2 receptors, as well as the investigation of its potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the long-term effects of synthetic cannabinoids on the brain and other organs.

Synthesis Methods

The synthesis of (4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine involves a multi-step process that starts with the reaction between 4-fluorobenzylamine and 2-fluorobenzyl chloride. The resulting intermediate is then reacted with piperidine and subsequently with 2-methoxyethylamine to yield the final product. The purity of the synthesized compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine has been used extensively in scientific research to understand the mechanism of action and physiological effects of synthetic cannabinoids. It has been reported to have high affinity for the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes such as pain, appetite, and mood.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O/c1-28-15-14-27(16-19-6-8-22(24)9-7-19)17-20-10-12-26(13-11-20)18-21-4-2-3-5-23(21)25/h2-9,20H,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQBJGXSHDOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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